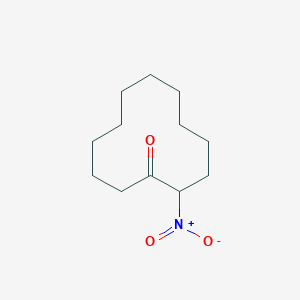
2-アミノオクタデカン-1,3-ジオール
説明
Synthesis Analysis
The synthesis of amino alcohols like 2-Aminooctadecane-1,3-diol can be achieved through various methods, including organocatalytic reactions. For instance, direct asymmetric synthesis methods using primary amine-containing amino acids have been developed for the efficient production of anti-1,2-amino alcohols and syn-1,2-diols, showcasing the versatility and effectiveness of organocatalysis in generating these important structural motifs (Ramasastry et al., 2007).
Molecular Structure Analysis
The molecular structure of amino alcohols is characterized by the presence of both amine and alcohol functional groups. For example, novel compounds like 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol have been synthesized and analyzed using techniques such as XRD, FTIR, NMR, and UV-Vis spectra, providing insights into their structural and electronic properties (Pavitha et al., 2017).
Chemical Reactions and Properties
Amino alcohols participate in various chemical reactions due to their functional groups. For instance, they can undergo nucleophilic substitution reactions, where the amine group reacts with electrophiles, or they can be involved in the formation of cyclic carbonates, highlighting their reactivity and potential for creating functional materials (Venkataraman et al., 2013).
科学的研究の応用
スフィンゴ脂質の構成要素
スフィンガニンは、複雑な脂質のクラスであるすべてのスフィンゴ脂質誘導体の構成要素として機能します . スフィンゴ脂質は、多くの細胞タイプの細胞膜の構成に不可欠です .
代謝経路における役割
スフィンガニンを含むスフィンゴ脂質の両親媒性特性により、さまざまな複雑な代謝経路に参加することが可能になります .
膜ドメインとシグナル伝達への参加
スフィンガニンは、スフィンゴ脂質の一部として、膜ドメインとシグナル伝達への参加など、小規模および大規模な身体機能に不可欠な役割を果たします .
細胞機能の調節
スフィンガニンは、細胞の増殖、死、移動、浸潤の調節に関与しています .
炎症への関与
スフィンガニンは、炎症において役割を果たすことが明らかになっています .
中枢神経系発達における役割
スフィンガニンは、主に神経系に局在し、中枢神経系の発達において役割を果たします .
病態の治療標的
スフィンガニンおよび他のスフィンゴ脂質は、炎症性疾患、嚢胞性線維症、がん、アルツハイマー病およびパーキンソン病、リソソーム蓄積症などのいくつかの病態の治療標的として利用されています .
組織線維化における役割
将来の方向性
Sphingolipids, a class of lipids to which 2-Aminooctadecane-1,3-diol belongs, have been recognized as involved in the occurrence and development of fibrosis . Investigating the mechanisms by which sphingolipids participate in cardiac fibrosis can offer new insights for the treatment of cardiac fibrosis and related conditions .
作用機序
Target of Action
The primary target of 2-Aminooctadecane-1,3-diol, also known as D-Erythro-dihydrosphingosin, is the enzyme cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the release of arachidonic acid, a key mediator in the inflammatory response .
Mode of Action
2-Aminooctadecane-1,3-diol interacts with its target, cPLA2α, by directly inhibiting its activity . This inhibition results in a decrease in the release of arachidonic acid .
Biochemical Pathways
The inhibition of cPLA2α by 2-Aminooctadecane-1,3-diol affects the arachidonic acid pathway. Under normal conditions, cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized to produce various eicosanoids, which are potent mediators of inflammation. By inhibiting cPLA2α, 2-Aminooctadecane-1,3-diol reduces the production of these inflammatory mediators .
Pharmacokinetics
As a lipophilic compound with a molecular weight of 301508 , it is likely to have good absorption and distribution within the body
Result of Action
The inhibition of cPLA2α by 2-Aminooctadecane-1,3-diol leads to a decrease in the release of arachidonic acid . This results in a reduction in the production of eicosanoids, thereby potentially reducing inflammation.
Action Environment
The action of 2-Aminooctadecane-1,3-diol can be influenced by various environmental factors. For instance, the presence of other compounds, such as ionomycin and C2-ceramide, can affect the release of arachidonic acid Additionally, factors such as pH, temperature, and the presence of other proteins or lipids can potentially influence the activity and stability of 2-Aminooctadecane-1,3-diol
特性
IUPAC Name |
2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860166 | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13552-09-5, 3102-56-5 | |
| Record name | 2-Amino-1,3-octadecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminooctadecane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminooctadecane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic approaches are available for producing D-erythro-sphinganine in the laboratory?
A1: One successful approach utilizes a commercially available starting material, N-tert-butyloxycarbonyl-L-serine methyl ester. [] This method leverages the stereoselective reaction of a protected L-serine derivative with dimethylsulfoxonium methylide to create an α-amino epoxide with an anti-configuration. This specific configuration is crucial as it aligns with the (2S,3R) stereochemistry present in the 2-amino-1,3-diol polar head group of D-erythro-sphinganine. This synthetic route boasts a commendable 68% overall yield based on the initial L-serine material. [] Another study details "short asymmetric syntheses" of both D-erythro-sphinganine and its C(2)-epimer. [] While the abstract doesn't elaborate on the specifics of the synthetic route, it suggests a focus on efficiency and stereochemical control.
Q2: What are the advantages of the synthetic approach described in the first paper compared to other potential methods?
A2: The described approach using N-tert-butyloxycarbonyl-L-serine methyl ester stands out due to its high stereoselectivity, a crucial factor in synthesizing molecules with specific biological activities. [] Achieving the correct (2S,3R) configuration for D-erythro-sphinganine is essential, as the molecule's biological function is intimately tied to its stereochemistry. Additionally, the reported 68% overall yield is quite promising, indicating a relatively efficient and potentially scalable synthetic route. [] Future research can focus on further optimizing this method for industrial applications or exploring alternative routes for comparison.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















